4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide
Description
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2Si/c1-14(2,3)18(5,6)17-12-9-7-11(8-10-12)13(16)15-4/h7-10H,1-6H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNOBLCHWJEIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855841 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337980-46-7 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydroxyl Group Protection with TBDMS
The tert-butyldimethylsilyl (TBDMS) group serves as a robust protecting agent for hydroxyl functionalities, enabling subsequent reactions at other molecular sites. Source demonstrates a benchmark protocol:
Reagents :
-
TBDMSCl : 1.2 equivalents
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Base : Imidazole (2.5 equivalents) or triethylamine (3.0 equivalents)
-
Solvent : Anhydrous dichloromethane (DCM)
Procedure :
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Dissolve 4-hydroxy-N-methylbenzamide (1.0 equiv) in DCM under nitrogen.
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Add imidazole followed by TBDMSCl dropwise at 0°C.
-
Stir for 12–18 hours at room temperature.
N-Methylbenzamide Precursor Synthesis
The amide moiety is introduced prior to TBDMS protection in alternative routes. Source outlines benzamide formation via nucleophilic acyl substitution:
Reagents :
-
Benzoyl chloride : 1.05 equivalents
-
Methylamine : 2.0 equivalents (40% aqueous solution)
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Base : Triethylamine (1.25 equivalents)
Procedure :
-
React methylamine with benzoyl chloride in DCM at 0°C.
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Quench with saturated NaHCO₃ and extract with DCM.
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Purify via silica gel chromatography (petroleum ether/EtOAc 4:1).
Comparative Analysis of Synthetic Routes
Stepwise vs. One-Pot Approaches
Laboratory-scale synthesis favors sequential steps for better control, while industrial methods employ one-pot reactions for efficiency:
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reaction Time | 18–24 hours | 6–8 hours |
| Solvent | DCM | Tetrahydrofuran (THF) |
| Catalyst | None | DMAP (0.1 equiv) |
| Yield | 80–85% | 88–92% |
Industrial protocols use DMAP to accelerate silylation, reducing reaction time by 60%.
Solvent and Temperature Optimization
Critical parameters influencing regioselectivity and yield:
Solvent Effects :
-
DCM : Optimal for small-scale reactions (dielectric constant ε = 8.93).
-
THF : Preferred industrially due to higher boiling point (66°C vs. 40°C for DCM).
Temperature Profile :
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern facilities utilize flow chemistry to enhance reproducibility:
-
Residence Time : 30 minutes
-
Pressure : 2–3 bar
-
Throughput : 50 kg/day
Advantages :
Purification and Quality Control
Chromatography :
-
Stationary Phase : C18 reverse-phase silica
-
Mobile Phase : Methanol/water (70:30)
Spectroscopic Characterization :
-
NMR (CDCl₃): δ 0.07 (s, 6H, Si(CH₃)₂), 1.01 (s, 9H, C(CH₃)₃), 3.12 (s, 3H, NCH₃).
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NMR : δ 167.8 (C=O), 132.5 (aromatic C-O), 25.8 (SiC(CH₃)₃).
Challenges and Mitigation Strategies
Moisture Sensitivity
TBDMS ethers hydrolyze readily under acidic or aqueous conditions:
-
Solution : Conduct reactions under anhydrous conditions with molecular sieves (4Å).
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, facilitated by the electron-withdrawing nature of the TBDMS group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or alkoxides
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Applied in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group provides steric protection, allowing selective reactions at other functional sites. This selective reactivity is crucial in biochemical assays and synthetic applications.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Lipophilicity and Stability :
- The TBSO group in the target compound confers exceptional lipophilicity compared to tert-butyl (), methoxy (), or heterocyclic substituents (). This enhances membrane permeability in drug candidates but may reduce aqueous solubility.
- Unlike methoxy groups, which are susceptible to cleavage under strong acids, the TBS group remains stable, enabling its use in multi-step syntheses .
In contrast, tert-butyl () and methoxy groups () impose milder steric effects, favoring electrophilic substitution or coupling reactions. Electronically, the TBSO group is less electron-donating than methoxy or tert-butyl, altering resonance effects on the benzamide core.
Biological Relevance :
Biological Activity
4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to delve into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyldimethylsilyl (TBDMS) group, which is known for enhancing the stability and solubility of organic molecules. The general structure can be represented as follows:
- Chemical Formula : C13H19NO2Si
- Molecular Weight : 249.37 g/mol
Biological Activities
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that it can inhibit the growth of several bacterial strains, including Mycobacterium abscessus, a pathogen associated with chronic lung infections in cystic fibrosis patients . The mechanism appears to involve interference with bacterial protein synthesis, although specific targets remain to be fully elucidated.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. It has been observed to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors . This dual action suggests its potential as a therapeutic agent in cancer treatment.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism or replication, thereby disrupting normal cellular functions.
- Cell Signaling Interference : It may interfere with signaling pathways that regulate cell growth and apoptosis, leading to enhanced cell death in cancerous cells.
Research Findings and Case Studies
A selection of studies highlights the efficacy of this compound across various biological assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
